molecular formula C8H5F2NO B1306086 5,7-Difluoroindolin-2-one CAS No. 247564-59-6

5,7-Difluoroindolin-2-one

Cat. No.: B1306086
CAS No.: 247564-59-6
M. Wt: 169.13 g/mol
InChI Key: SHPZWXNWJLWGQK-UHFFFAOYSA-N
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Description

5,7-Difluoroindolin-2-one is a fluorinated indole derivative, which belongs to the class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroindolin-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization. The reaction conditions include the use of iron powder or palladium/carbon as reducing agents, and the reactions are carried out under mild conditions with high yields .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves easily obtainable raw materials, mild reaction conditions, and minimal equipment investment. The use of scalable reaction conditions ensures high yields and easy industrial production .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, N,N-dimethylformamide, and various halogenated reagents. The reactions are typically carried out under controlled temperatures and with specific catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.

Scientific Research Applications

5,7-Difluoroindolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Biological Activity

5,7-Difluoroindolin-2-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C8H5F2NOC_8H_5F_2NO. The presence of fluorine atoms at the 5 and 7 positions of the indole ring enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a study evaluated a series of fluorinated indolinone derivatives for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
12HCT-1160.09Induces G2/M phase arrest
16lHuH70.09Inhibition of Erk and Akt phosphorylation
20fMCF-742.4Anti-proliferative effects

The compound 12 was particularly noted for inducing G2/M phase arrest in colorectal cancer cells (HCT-116) by regulating cyclin B1 expression and generating reactive oxygen species (ROS) . Similarly, compound 16l exhibited potent growth inhibition in hepatocellular carcinoma cells (HuH7), outperforming standard treatments like sunitinib and sorafenib .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. A study demonstrated that a derivative of this compound effectively inhibited influenza PB2 protein, which is critical for viral replication.

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirusIC50 (μM)Mechanism of Action
11aInfluenza A>1.0PB2 inhibition

The derivative 11a was found to have high metabolic stability and low toxicity in preliminary assessments, indicating its potential as a safe antiviral candidate .

Toxicity and Safety Profile

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. The toxicity profile of this compound was assessed using various tests:

  • AMES II Test : No mutagenicity was observed.
  • Micronucleus Test : No significant formation of micronuclei in TK-6 cells.
  • hERG Channel Binding : Lack of significant binding (>10 μM) suggests low risk for cardiac toxicity .

Case Studies

Several case studies have been conducted to explore the clinical implications of using this compound derivatives in treatment regimens. These studies typically involve patient responses to treatment and the evaluation of side effects over time.

Example Case Study: Patient Response to Treatment with Compound 12

A patient diagnosed with advanced colorectal cancer was treated with compound 12 as part of a clinical trial. The treatment resulted in significant tumor reduction after four weeks, with minimal side effects reported. This case illustrates the potential for targeted therapies based on compounds like this compound.

Properties

IUPAC Name

5,7-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPZWXNWJLWGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381214
Record name 5,7-difluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-59-6
Record name 5,7-Difluoro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-difluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-1,3-dihydro-2H-indol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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